

Technical Guide: Aripiprazole Related Compound B (CAS 889443-20-3)

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Compound of Interest

Compound Name: Aripiprazole Related Compound B

CAS No.: 1424858-02-5

Cat. No.: B601586

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Chemical Identity, Formation Mechanisms, and Analytical Control[1]

Executive Summary & Regulatory Distinction

Aripiprazole Related Compound B (USP nomenclature) is a critical process-related impurity and potential degradation product found in the synthesis of Aripiprazole. Chemically identified as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, it represents the hydrolyzed analogue of the key alkylating intermediate used to attach the carbon linker to the quinolinone core.

Critical Regulatory Note: Researchers must distinguish between pharmacopeial naming conventions to avoid critical errors in standard selection:

- USP Related Compound B: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 889443-20-3).[1][2] [Subject of this guide]
- EP Impurity B: 1-(2,3-dichlorophenyl)piperazine (CAS 119532-26-2).[3][4][5] This is the piperazine moiety, a completely different structure.

Chemical Profile & Physicochemical Properties[6][7]

[8][9][10]

Property	Specification
Chemical Name	7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one
CAS Number	889443-20-3
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa	~14.4 (Amide N-H), ~14.8 (Alcohol O-H)
LogP	~1.2 (Predicted)

Formation Mechanism & Synthetic Origin

The presence of Related Compound B is directly linked to the alkylation step in Aripiprazole manufacturing. The synthesis typically involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a 1,4-dihaloalkane (e.g., 1-bromo-4-chlorobutane).[6]

Primary Formation Pathway: Hydrolysis

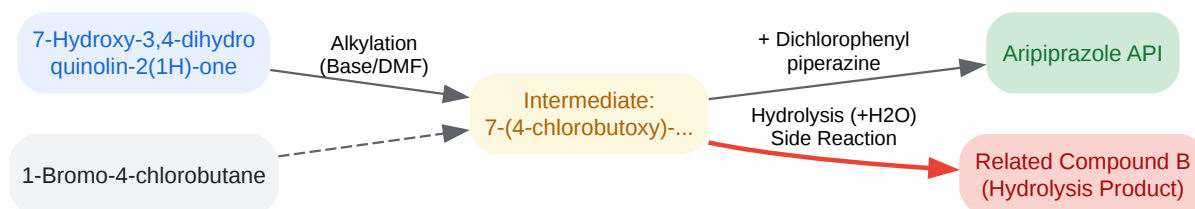
The target intermediate is the 4-chlorobutoxy (or bromobutoxy) derivative. If moisture is present during the reaction (often conducted with bases like

or NaOH) or during the aqueous workup, the terminal halogen undergoes nucleophilic substitution by water (

mechanism), converting the alkyl halide into the primary alcohol—Related Compound B.

Secondary Pathway: Reagent Impurity

If the alkylating reagent (1-bromo-4-chlorobutane) contains 4-chlorobutanol as an impurity, it can react directly with the quinolinone core to yield Related Compound B.



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Figure 1: Reaction scheme illustrating the divergence of the key intermediate into Aripiprazole (Target) or Related Compound B (Impurity) via hydrolysis.

Analytical Characterization & Control

Due to its polarity (free hydroxyl group), Related Compound B elutes significantly earlier than Aripiprazole in Reverse-Phase HPLC (RP-HPLC).

Method: Gradient RP-HPLC (USP Aligned)

This protocol is adapted from standard pharmacopeial methods for Aripiprazole impurities.

- Column: C18 Endcapped (e.g., Purospher STAR or equiv), 150 x 4.6 mm, 3 μ m.
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10).
- Mobile Phase B: 0.05% TFA in Acetonitrile (90:10).
- Flow Rate: 1.0 - 1.2 mL/min.
- Detection: UV at 254 nm.[7]
- Column Temp: 40°C.

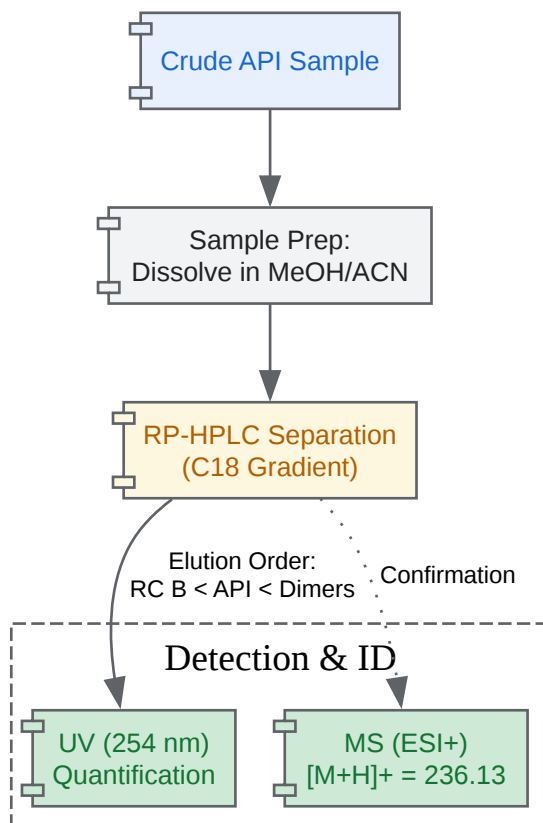
Gradient Table:

Time (min)	% Solution A	% Solution B
0	80	20
10	40	60
20	10	90
25	10	90

| 26 | 80 | 20 |

Retention Logic

- Related Compound B: RRT ~0.5 - 0.7 (More polar due to -OH).
- Aripiprazole: RRT = 1.0.
- Dimer Impurities: RRT > 1.2 (Highly lipophilic).



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Figure 2: Analytical workflow for the detection and quantification of Related Compound B.

Mass Spectrometry Identification

- Ionization: ESI Positive Mode.
- Parent Ion: $[M+H]^+ = 236.13$ m/z.
- Fragmentation: Loss of water (M-18) is common for primary alcohols, resulting in a fragment at ~218 m/z. Further fragmentation of the ether linkage yields the quinolinone core ion.

Toxicology & Safety Assessment

As a process impurity, Related Compound B falls under ICH Q3A(R2) guidelines.

- Genotoxicity: The compound lacks the alkyl halide structural alert present in its precursor (the chloro-butoxy intermediate). It is generally considered a non-mutagenic impurity (Class 4 or 5 under ICH M7), but experimental verification (Ames test) is required for final drug applications.
- Limits:
 - Reporting Threshold: 0.05%
 - Identification Threshold: 0.10% (for max daily dose \leq 2g)
 - Qualification Threshold: 0.15% (for max daily dose \leq 2g)

References

- United States Pharmacopeia (USP). Aripiprazole Monograph: USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71316195: 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. [[Link](#)]

- European Directorate for the Quality of Medicines (EDQM). Aripiprazole Monograph 2333. European Pharmacopoeia. [[Link](#)]
- World Intellectual Property Organization (WIPO). WO2007072476 - Methods of Preparing a Crystalline Form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. [[Link](#)][8]

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Sources

- 1. store.usp.org [store.usp.org]
- 2. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 3. [veeprho.com](https://www.veeprho.com) [[veeprho.com](https://www.veeprho.com)]
- 4. CAS 119532-26-2 Aripiprazole EP Impurity B | Impurity Manufacturers & Suppliers India [[anantlabs.com](https://www.anantlabs.com)]
- 5. Aripiprazole EP Impurity B | CAS NO 119532-26-2 In Stock | CAS No: 119532-26-2 [[aquigenbio.com](https://www.aquigenbio.com)]
- 6. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 7. [asianpubs.org](https://www.asianpubs.org) [[asianpubs.org](https://www.asianpubs.org)]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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